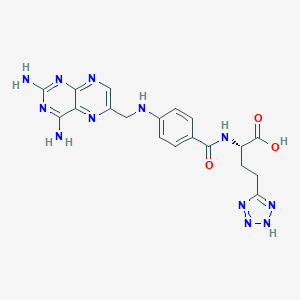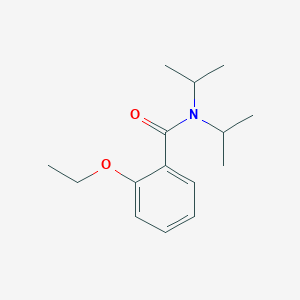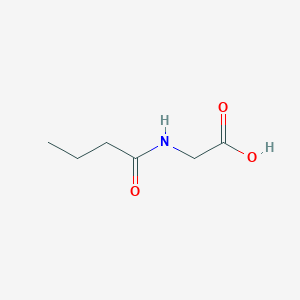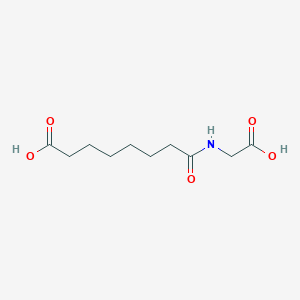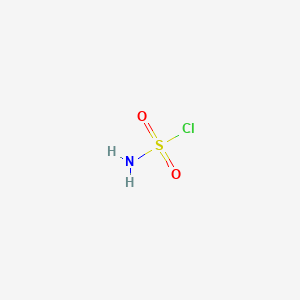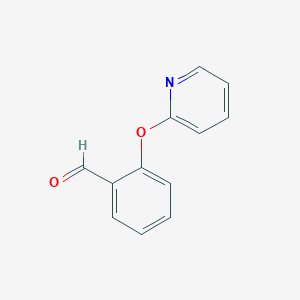
N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate, also known as TAK-242, is a small molecule inhibitor that selectively blocks Toll-like receptor (TLR) signaling pathways. TLRs play a crucial role in innate immunity by recognizing pathogen-associated molecular patterns (PAMPs) and initiating an immune response. TAK-242 has shown promising results in preclinical studies as a potential therapeutic agent for various inflammatory and infectious diseases.
Mécanisme D'action
N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate selectively inhibits TLR signaling by binding to the intracellular domain of TLRs, preventing the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine production and the activation of anti-inflammatory pathways.
Effets Biochimiques Et Physiologiques
N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various preclinical models. In addition, N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to activate anti-inflammatory pathways, such as the production of IL-10 and the induction of regulatory T cells. N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has also been shown to reduce tissue damage and improve survival rates in preclinical models of inflammation and infection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate is its selectivity for TLR signaling pathways, which reduces the risk of off-target effects. N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate is also relatively easy to synthesize and has good stability in aqueous solutions. However, N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has limited solubility in organic solvents, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several areas of research where N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate could be further explored. One potential area is the use of N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate in combination with other therapeutic agents to enhance its efficacy. Another area is the development of N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate derivatives with improved solubility and pharmacokinetic properties. Finally, the role of N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate in the regulation of immune responses in different disease states could be further investigated.
Méthodes De Synthèse
The synthesis of N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate involves several steps, including the reaction of 2-bromo-1-(2-methoxyphenylthio)benzene with 2-aminopyridine, followed by N-methylation and propylation. The final product is obtained as an oxalate salt.
Applications De Recherche Scientifique
N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has been extensively studied in various preclinical models of inflammation and infection, including sepsis, acute lung injury, and viral infections. In these studies, N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate has been shown to inhibit TLR-mediated cytokine production, reduce tissue damage, and improve survival rates.
Propriétés
Numéro CAS |
128959-23-9 |
|---|---|
Nom du produit |
N-Methyl-1-(2-(2-methoxyphenylthio)phenyl)-2-propylamine oxalate |
Formule moléculaire |
C19H23NO5S |
Poids moléculaire |
377.5 g/mol |
Nom IUPAC |
1-[2-(2-methoxyphenyl)sulfanylphenyl]-N-methylpropan-2-amine;oxalic acid |
InChI |
InChI=1S/C17H21NOS.C2H2O4/c1-13(18-2)12-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19-3;3-1(4)2(5)6/h4-11,13,18H,12H2,1-3H3;(H,3,4)(H,5,6) |
Clé InChI |
YPIGSSDUSFFPPT-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1SC2=CC=CC=C2OC)NC.C(=O)(C(=O)O)O |
SMILES canonique |
CC(CC1=CC=CC=C1SC2=CC=CC=C2OC)NC.C(=O)(C(=O)O)O |
Synonymes |
Benzeneethanamine, 2-((2-methoxyphenyl)thio)-N,alpha-dimethyl-, ethane dioate (1:1) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



